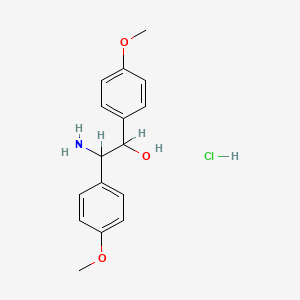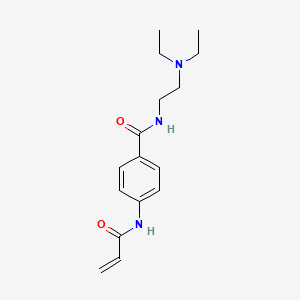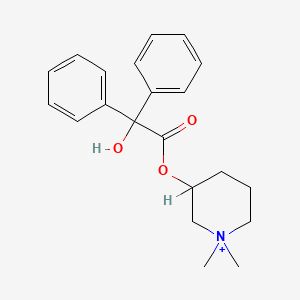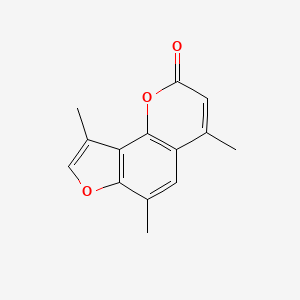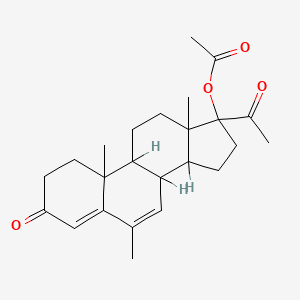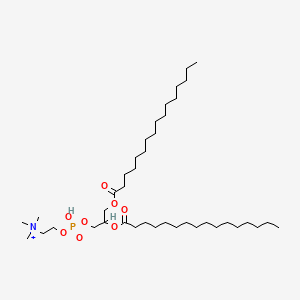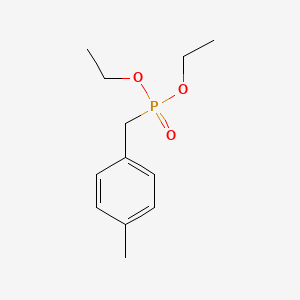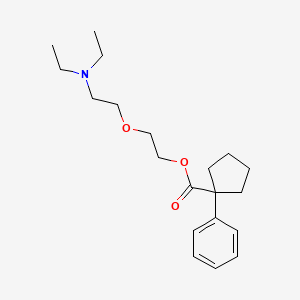
Carbetapentano
Descripción general
Descripción
Mecanismo De Acción
La pentoxiverina ejerce sus efectos antitusivos principalmente a través de su acción sobre los receptores sigma-1 en el sistema nervioso central . Actúa como agonista en estos receptores, modulando la vía del reflejo de la tos . Además, la pentoxiverina tiene propiedades antimuscarínicas y anestésicas locales, lo que contribuye a su eficacia general como supresor de la tos .
Aplicaciones Científicas De Investigación
La pentoxiverina tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
Carbetapentane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors . The interaction with sigma-1 receptors is particularly noteworthy as it mediates the antitussive effects of carbetapentane . Additionally, carbetapentane exhibits antimuscarinic properties by antagonizing muscarinic receptors, which contributes to its antitussive and antispasmodic effects .
Cellular Effects
Carbetapentane influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on sigma-1 receptors, carbetapentane modulates intracellular calcium levels and influences cell survival and differentiation . The compound also impacts gene expression by altering the transcription of genes involved in inflammatory responses and cell proliferation . Furthermore, carbetapentane’s antimuscarinic properties affect cellular metabolism by inhibiting acetylcholine-mediated signaling pathways .
Molecular Mechanism
The molecular mechanism of carbetapentane involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Carbetapentane acts as an agonist at sigma-1 receptors, which are expressed in the central nervous system . This interaction modulates calcium signaling and exerts neuroprotective effects . Additionally, carbetapentane’s antimuscarinic properties involve antagonism of muscarinic receptors, leading to inhibition of acetylcholine-mediated signaling . These molecular interactions contribute to the compound’s antitussive and antispasmodic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbetapentane change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that carbetapentane maintains its antitussive effects over time, although its efficacy may decrease with prolonged use . Additionally, in vitro and in vivo studies have demonstrated that carbetapentane’s effects on cellular function, such as calcium signaling and gene expression, remain consistent over time .
Dosage Effects in Animal Models
The effects of carbetapentane vary with different dosages in animal models. At therapeutic doses, carbetapentane effectively suppresses cough and exhibits antispasmodic effects . At higher doses, the compound can cause adverse effects such as drowsiness, agitation, and anticholinergic effects like tachycardia and dry mouth . In animal studies, threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effects but increases the risk of toxicity .
Metabolic Pathways
Carbetapentane is involved in various metabolic pathways, primarily in the liver. It undergoes hepatic metabolism, where it is transformed into active and inactive metabolites . The enzymes involved in carbetapentane metabolism include cytochrome P450 isoforms, which facilitate its biotransformation . The metabolic pathways of carbetapentane also involve conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Carbetapentane is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the lungs, liver, and central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Carbetapentane’s localization and accumulation in specific tissues contribute to its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of carbetapentane plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and nuclear membranes . This localization is mediated by targeting signals and post-translational modifications that direct carbetapentane to specific compartments . The subcellular distribution of carbetapentane influences its interactions with biomolecules and its overall pharmacological effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La pentoxiverina se sintetiza mediante un proceso de varios pasos que implica la reacción del ácido 1-fenilciclopentano carboxílico con 2-(dietilamino)etanol . La reacción generalmente ocurre en condiciones de reflujo en presencia de un agente deshidratante como el cloruro de tionilo o el tricloruro de fósforo . El éster resultante se purifica luego mediante recristalización o destilación .
Métodos de producción industrial
La producción industrial de pentoxiverina involucra rutas sintéticas similares, pero a mayor escala. El proceso incluye el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto . El producto final se formula en diversas formas de dosificación, que incluyen tabletas, jarabes y supositorios .
Análisis De Reacciones Químicas
Tipos de reacciones
La pentoxiverina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: La pentoxiverina se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: La reducción de la pentoxiverina puede producir derivados de alcohol.
Sustitución: La pentoxiverina puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo funcional éster.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los nucleófilos como aminas y tioles se emplean en reacciones de sustitución.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Diversos ésteres y amidas sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
Codeína: Un antitusivo opioide con un mayor potencial de abuso y efectos secundarios.
Dextrometorfano: Un antitusivo no opioide con un mecanismo de acción similar pero diferentes objetivos receptores.
Difenhidramina: Un antihistamínico con propiedades antitusivas pero con más efectos sedantes.
Singularidad de la pentoxiverina
La pentoxiverina es única en su combinación de agonismo del receptor sigma-1, antimuscarínico y propiedades anestésicas locales . A diferencia de la codeína, no tiene efectos secundarios relacionados con los opioides, lo que la convierte en una opción más segura para la supresión de la tos . En comparación con el dextrometorfano, la pentoxiverina tiene una gama más amplia de objetivos receptores, lo que mejora su eficacia .
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMRBQWBDQYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022734 | |
| Record name | Carbetapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
165-170 °C @ 0.01 MM OF HG | |
| Record name | CARBETAPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHYL ALC /CITRATE/ | |
| Record name | Pentoxyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBETAPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the mechanism of antitussive action of pentoxyverine is not fully understood, it is thought to be mediated via sigma-1 receptors expressed in the central nervous system. Pentoxyverine acts as an agonist at sigma receptors with the Ki of 75±28 nM, as demonstrated in a competitive binding assay. The function of sigma receptors on cough suppressant activities is unclear, however these receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem where the afferent fibres first synapse. NTS is located very close to the cough centre in the brainstem thus may function as a ‘gate' for the cough reflex and allow sigma-1 receptor agonists to modulate afferent activity prior to reaching the cough center. It is suggested that highly lipophilic sigma-1 agonists may penetrate the CNS following systemic administration. When administered as aerosols, sigma-1 receptor agonists may temporarily act in the periphery to modulate cough by acting activate sigma receptors expressed in the lungs. However there is limited evidence of peripheral localization of the sigma agonists following aerosol administration and the ruling out of systemic exposure. The local anesthesia action of pentoxyverine may occur through inhibition of voltage-gated Na(+) currents., NUMBER OF DRUGS ARE KNOWN TO REDUCE COUGH AS RESULT OF THEIR CENTRAL ACTIONS, ALTHOUGH EXACT MECHANISMS ARE STILL NOT ENTIRELY CLEAR. /NONOPIOID ANTITUSSIVES/ | |
| Record name | Pentoxyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBETAPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
77-23-6 | |
| Record name | Carbetapentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentoxyverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentoxyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbetapentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentoxyverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOXYVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32C726X12W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBETAPENTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90-95 | |
| Record name | Pentoxyverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




